molecular formula C12H7BrCl2N2O B8634996 3-bromo-N-(3,5-dichloropyridin-4-yl)benzamide

3-bromo-N-(3,5-dichloropyridin-4-yl)benzamide

Cat. No.: B8634996
M. Wt: 346.00 g/mol
InChI Key: FWPXKEJFULLCGT-UHFFFAOYSA-N
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Description

3-bromo-N-(3,5-dichloropyridin-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(3,5-dichloropyridin-4-yl)benzamide typically involves the following steps:

    Amidation: The formation of the amide bond can be carried out by reacting the brominated benzene derivative with 3,5-dichloro-4-aminopyridine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(3,5-dichloropyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: As a lead compound for drug discovery and development, particularly in targeting specific biological pathways.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3,5-dichloropyridin-4-yl)benzamide would depend on its specific biological target and application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-(3-chloro-pyridin-4-yl)-benzamide
  • 3-Bromo-N-(3,5-difluoro-pyridin-4-yl)-benzamide
  • 3-Bromo-N-(3,5-dimethyl-pyridin-4-yl)-benzamide

Uniqueness

3-bromo-N-(3,5-dichloropyridin-4-yl)benzamide is unique due to the presence of both bromine and chlorine atoms, which may impart distinct chemical reactivity and biological activity compared to its analogs. The specific substitution pattern on the pyridine ring can also influence its binding affinity and selectivity towards biological targets.

Properties

Molecular Formula

C12H7BrCl2N2O

Molecular Weight

346.00 g/mol

IUPAC Name

3-bromo-N-(3,5-dichloropyridin-4-yl)benzamide

InChI

InChI=1S/C12H7BrCl2N2O/c13-8-3-1-2-7(4-8)12(18)17-11-9(14)5-16-6-10(11)15/h1-6H,(H,16,17,18)

InChI Key

FWPXKEJFULLCGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=NC=C2Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-amino 3,5-dichloro pyridine in THF (0.5M) at 0° C. was added NaH (1.5 eq). The mixture was stirred at 0° C. for 30 min then 3-bromo benzoyl chloride (2.0 eq.) was added dropwise. The resulting mixture was stirred 12 hours at room temperature, poured in water and extracted with EtOAc (2×). The combined organic extracts were washed with brine, dried over Na2 SO4, filtered and concentrated. Flash chromatography (Hex:EtOAc; 1:1) afforded the desired compound a yellow solid.
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